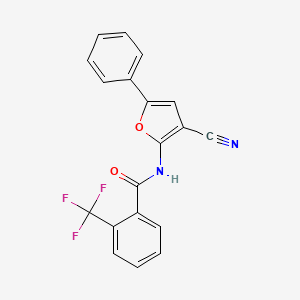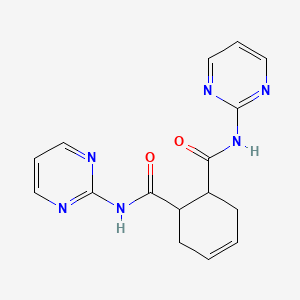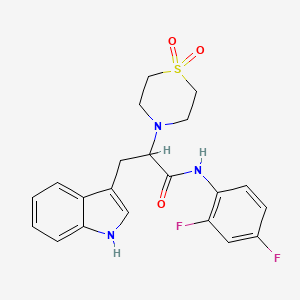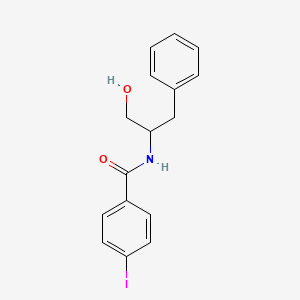
(E)-1,1,1-trifluoro-4-(2-pyridinylamino)-3-buten-2-ol
概要
説明
The compound is an organic molecule that contains a pyridinylamino group. Pyridinylamino compounds are often used in the synthesis of pharmaceuticals and other bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as 1D and 2D NMR investigations, static quantum-mechanics calculations, density function theory formalism, and classical molecular dynamics .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups. Similar compounds have been studied for their reactivity in various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through experimental studies and computational modeling .科学的研究の応用
N-Terminal Globin Adducts as Biomarkers
This study summarizes recent data on butadiene-derived hemoglobin adducts as biomarkers for the internal formation of individual epoxides formed by butadiene. The analysis of these adducts through modified Edman degradation and GC-MS/MS offers insights into butadiene metabolism across species, highlighting the species and concentration-dependent metabolism of butadiene, which is consistent with metabolism and carcinogenesis data (Boysen et al., 2007).
BODIPY Platform for OLEDs
A review of the BODIPY-based materials for their application in organic light-emitting diodes (OLEDs) shows how these materials have emerged as platforms for various applications, including sensors and organic photovoltaics. The review aims to inspire future research and development of BODIPY-based materials, particularly as metal-free infrared emitters (Squeo & Pasini, 2020).
Microbial Degradation of Polyfluoroalkyl Chemicals
This review discusses the environmental biodegradability studies of polyfluoroalkyl chemicals, highlighting the microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products. It identifies knowledge gaps and suggests directions for future biodegradation studies and environmental monitoring (Liu & Mejia Avendaño, 2013).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
This review highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. It emphasizes the importance of these compounds in developing materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-1,1,1-trifluoro-4-(pyridin-2-ylamino)but-3-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7(15)4-6-14-8-3-1-2-5-13-8/h1-7,15H,(H,13,14)/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSXUIUWGNKOBN-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C/C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]butanamide](/img/structure/B3140661.png)
![N-((E)-{1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-N-[(2,3-dichlorobenzoyl)oxy]amine](/img/structure/B3140674.png)

![N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B3140685.png)

![Ethyl 2-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-nitroanilino)acetate](/img/structure/B3140699.png)
![N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3140702.png)
![N-({2-[4-(benzyloxy)-2-chlorobenzoyl]hydrazino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B3140705.png)
![2-[2-(1-Phenylimidazol-2-yl)sulfanylethyl]isoindole-1,3-dione](/img/structure/B3140715.png)


![(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one](/img/structure/B3140747.png)
![5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140755.png)
![2-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-3-phenyl-1,1-cyclopropanedicarbonitrile](/img/structure/B3140758.png)